![molecular formula C11H19NO2 B13559425 6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13559425.png)
6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.28 g/mol It is characterized by its unique spirocyclic structure, which includes an oxazolidinone ring fused to a spiro nonane system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor, such as a substituted amine and an epoxide, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, can vary depending on the specific synthetic pathway chosen .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its unique structure makes it a valuable scaffold for the design of new drugs with potential therapeutic effects.
Material Science: The compound’s properties may be exploited in the development of new materials with specific chemical or physical characteristics.
Wirkmechanismus
The mechanism of action of 6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a different ring size and substitution pattern.
tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate: A related compound with a tert-butyl ester group and a smaller spiro ring system.
Uniqueness
6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one is unique due to its specific spirocyclic structure and the presence of multiple methyl groups, which can influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C11H19NO2 |
|---|---|
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
6,6,8,8-tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C11H19NO2/c1-9(2)6-11(5-8(13)12-11)7-10(3,4)14-9/h5-7H2,1-4H3,(H,12,13) |
InChI-Schlüssel |
CGQZIJDUFNLRKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(CC(=O)N2)CC(O1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



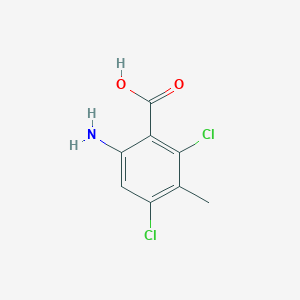
![Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13559358.png)
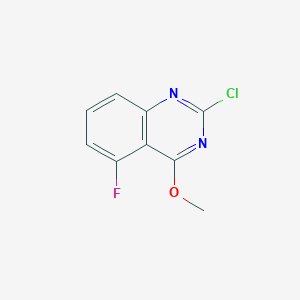
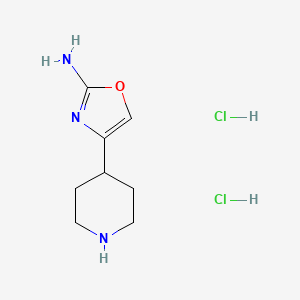
![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide](/img/structure/B13559373.png)

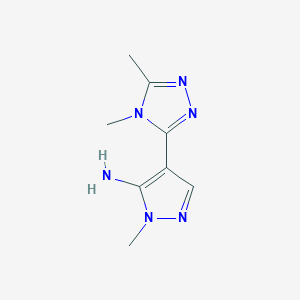
![O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine TFA salt](/img/structure/B13559389.png)
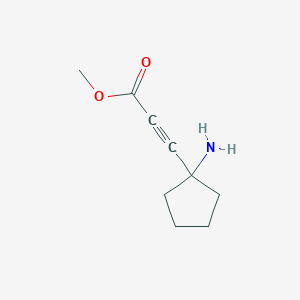

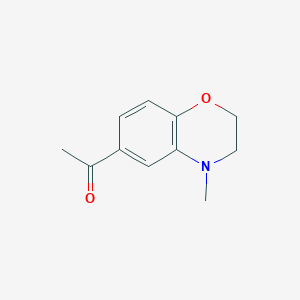
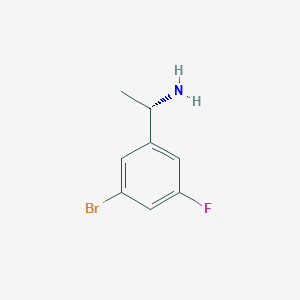
![tert-butyl N-[(5-methanesulfonylpyrimidin-2-yl)methyl]carbamate](/img/structure/B13559424.png)
